![molecular formula C13H13N3O3 B5845267 N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer therapeutic. This molecule has been found to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the modification of proteins that regulate cell cycle progression and survival.
作用机制
The mechanism of action of N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide involves the inhibition of NAE, which is responsible for the activation of the small ubiquitin-like modifier (SUMO) protein. This modification of proteins regulates their activity, stability, and localization. By inhibiting NAE, N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide prevents the activation of SUMO and leads to the accumulation of proteins that regulate cell cycle progression and survival. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of NAE. Additionally, N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
One advantage of using N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide in lab experiments is its specificity for NAE. This allows researchers to selectively inhibit the activity of NAE and study its effects on cell cycle progression and survival. However, one limitation of using N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide is its potential toxicity to normal cells. This requires careful consideration when designing experiments and interpreting results.
未来方向
N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has shown promise as a cancer therapeutic, and future research is focused on its development as a clinical drug. One direction of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, studies are ongoing to identify the optimal dosage and treatment schedule for N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide in cancer patients. Finally, research is focused on the identification of biomarkers that can predict the response of cancer cells to N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide, allowing for personalized treatment approaches.
合成方法
The synthesis of N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 5-methylisoxazole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoyl chloride to form the key intermediate, which is further reacted with acetic anhydride to obtain the final product, N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide.
科学研究应用
N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential as a cancer therapeutic. It has been found to inhibit the activity of NAE, which in turn leads to the accumulation of proteins that regulate cell cycle progression and survival. This results in the induction of apoptosis in cancer cells, making N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide a promising candidate for cancer treatment.
属性
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-7-12(16-19-8)13(18)15-11-5-3-10(4-6-11)14-9(2)17/h3-7H,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBJGMATTCBRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

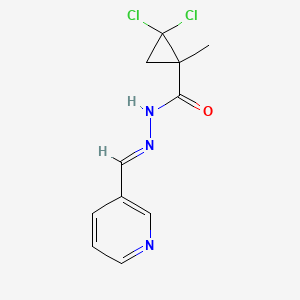
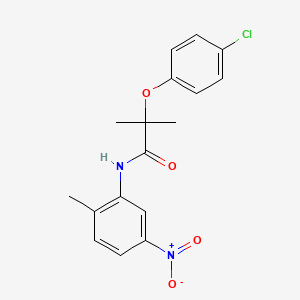
![2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide](/img/structure/B5845198.png)
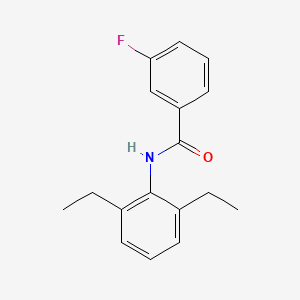

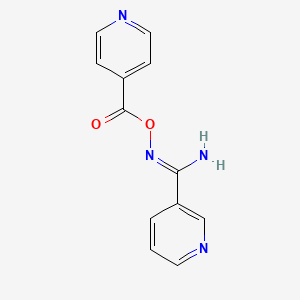
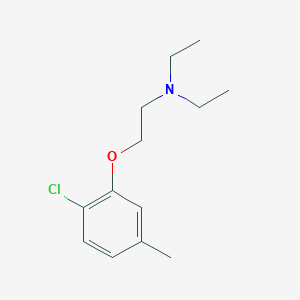
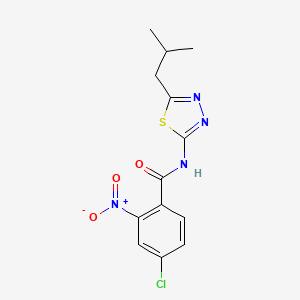
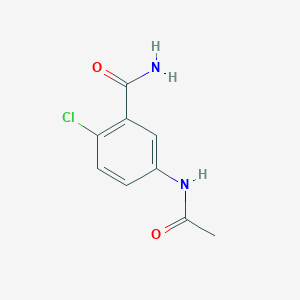
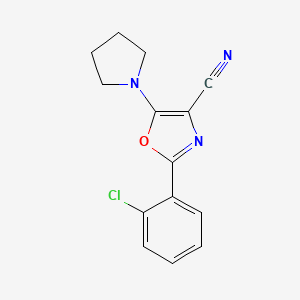
![6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5845253.png)
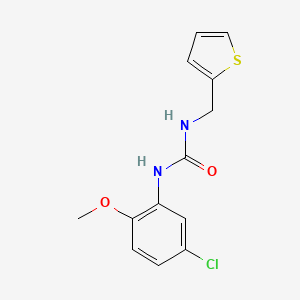
![2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5845263.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)